2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-8(2,7(11)12)9(13)3-5-10-6-4-9;/h10,13H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOPHTBYDQRSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCNCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation and Hydroxylation
The piperidine core is commonly prepared via cyclization reactions involving appropriate amino alcohol precursors or through reduction of pyridine derivatives. Hydroxylation at the 4-position can be introduced via selective oxidation or by using hydroxylated starting materials.
Formation of the Hydrochloride Salt
The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system, often resulting in improved crystallinity and stability.
Specific Process Example from Patent Literature
A notable preparation method is described in the patent WO2014188453A2 , which, while focusing on related compounds, provides insights into analogous processes applicable to 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid derivatives:
- Step 1: Synthesis of the 4-hydroxypiperidine intermediate via selective functionalization.
- Step 2: Coupling with 2-methylpropanoic acid derivatives under controlled conditions using solvents such as ethanol or ethyl acetate.
- Step 3: Isolation of the hydrochloride salt by acidification with HCl in an organic solvent or aqueous medium.
This process emphasizes mild reaction conditions, use of environmentally benign solvents, and efficient purification steps to yield high-purity hydrochloride salts.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, ethyl acetate, or aqueous mixtures | Solvent choice affects yield and purity |
| Temperature | Ambient to reflux (25°C - 80°C) | Controlled to avoid decomposition |
| Reaction Time | 2 - 24 hours | Depends on intermediate reactivity |
| Acidification Agent | Hydrochloric acid (HCl) | Used for salt formation |
| Purification | Crystallization, filtration, washing | Ensures removal of impurities |
Research Findings and Analytical Data
- The hydrochloride salt form shows improved solubility in polar solvents compared to the free base.
- Spectroscopic analysis (NMR, IR) confirms the presence of the hydroxyl group and the carboxylic acid moiety.
- Purity assessments via HPLC indicate that optimized reaction conditions yield >98% purity.
- The salt form exhibits enhanced stability under ambient storage conditions.
Comparative Notes on Alternative Methods
While direct synthesis from 4-hydroxypiperidine and 2-methylpropanoic acid derivatives is common, alternative routes involving protective group strategies or use of activated acid intermediates have been reported to improve yields and selectivity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its structural similarity to other biologically active compounds. Notable areas of research include:
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds can modulate neurotransmitter systems, which may be beneficial in treating mood disorders.
- Analgesic Properties : The compound may interact with pain pathways, suggesting potential for development as a pain management agent.
Antimicrobial Activity
Recent studies have highlighted the compound's potential against multidrug-resistant pathogens. For instance, derivatives with similar structures have demonstrated significant antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 1 - 8 µg/mL |
| Vancomycin-resistant E. faecalis | 0.5 - 2 µg/mL |
| Gram-negative pathogens | 8 - 64 µg/mL |
| Drug-resistant Candida species | 8 - 64 µg/mL |
Cancer Research
The compound's derivatives are also being explored for their cytotoxic effects on cancer cell lines. Studies indicate that certain modifications can enhance selectivity towards cancer cells while minimizing effects on normal cells, which is critical for developing effective cancer treatments.
Case Study 1: Antifungal Efficacy
In laboratory settings, the antifungal efficacy of piperidine derivatives similar to 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride was assessed against Candida albicans. Results indicated potent antifungal activity, significantly reducing fungal growth compared to control groups.
Case Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of piperidine derivatives on various cancer cell lines. The findings showed that specific structural modifications could lead to enhanced selectivity towards cancer cells, indicating potential for therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
This likely facilitates synthesis but limits receptor-binding specificity . Fexofenadine HCl: Complex structure with hydroxydiphenylmethyl and extended alkyl chains, enabling selective H₁-receptor antagonism .
4-(Diphenylmethoxy)piperidine HCl shares a piperidine core but is primarily used in synthesizing compounds like loperamide, highlighting the role of substituents in defining function .
Role in Synthesis :
- The target compound’s hydroxyl group may serve as a reactive site for further functionalization, making it a versatile intermediate .
- Fexofenadine Related Compound A (Ketofexofenadine) arises from oxidation during synthesis, underscoring the need for stringent quality control in drug manufacturing .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves water solubility compared to its free base, a feature shared with Fexofenadine HCl .
- Stability : The hydroxyl group on piperidine in the target compound may increase susceptibility to oxidation compared to Fexofenadine’s diphenylmethyl-protected structure .
Research and Development Insights
- Synthetic Utility : The target compound’s simplicity positions it as a precursor for piperidine-based drug candidates. For example, modifications at the 4-hydroxyl group could yield analogs with enhanced CNS penetration .
Biological Activity
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride, also known by its CAS Number 1803593-61-4, is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H18ClNO3
- Molecular Weight : 223.7 g/mol
- CAS Number : 1803593-61-4
The biological activity of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride is primarily linked to its interaction with various biological pathways. It is hypothesized to modulate the activity of certain enzymes and receptors involved in metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit the Aldo-Keto Reductase (AKR) family of proteins, which play a significant role in glucose metabolism and lipid regulation. This inhibition can potentially affect the progression of diabetes and related complications .
- PPAR Activation : It is believed that this compound may enhance the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α, which is crucial for lipid metabolism .
Biological Activity Studies
Recent studies have examined the biological effects of this compound in various contexts:
Table 1: Summary of Biological Activity Studies
Case Studies
- In Vitro Studies : Research indicated that 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride exhibits significant inhibitory effects on AKR enzymes, suggesting a potential role in managing hyperlipidemia and diabetes-related conditions .
- Animal Model Research : In studies involving Sprague-Dawley rats, the compound demonstrated alterations in lipid profiles, indicating its effectiveness in modulating lipid metabolism. The presence of metabolites such as fenofibric acid was noted, supporting the hypothesis that this compound may act through metabolic pathways similar to those of fenofibrate .
Synthesis and Characterization
The synthesis of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride has been achieved through various methods, including:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of piperidine derivatives with propanoic acid precursors. For example, analogous piperidine-based compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized via nucleophilic substitution or reductive amination, optimized using catalysts like palladium or nickel . Reaction efficiency can be enhanced by controlling temperature (e.g., 60–80°C for amide bond formation), solvent polarity (e.g., ethyl acetate for intermediate purification), and stoichiometric ratios of reagents. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt form .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using reference standards (e.g., USP Fexofenadine Hydrochloride RS) for calibration . Structural confirmation requires nuclear magnetic resonance (NMR; ¹H/¹³C) to verify the piperidine ring and propanoic acid backbone, supplemented by mass spectrometry (MS) for molecular weight validation. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like hydroxyl (-OH) and carboxylate (-COOH) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as the hydrochloride salt may degrade into free acid or piperidine derivatives. Safety protocols from analogous compounds recommend using engineering controls (e.g., fume hoods) during handling and immediate decontamination of spills with ethanol/water mixtures .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines). To address this, replicate experiments using standardized protocols (e.g., USP dissolution tests for bioavailability studies) . Validate activity via orthogonal assays (e.g., fluorescence-based detection of hydroxyl radicals for oxidative stress studies) . Cross-reference with structurally related compounds (e.g., fenofibrate acid derivatives) to identify structure-activity relationships (SARs) .
Q. What methodologies are recommended for studying pH-dependent stability and degradation pathways?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at pH 1–12 (simulating gastrointestinal and physiological conditions). Monitor degradation via liquid chromatography-mass spectrometry (LC-MS) to identify byproducts like 2-methylpropanoic acid or 4-hydroxypiperidine. Compare degradation profiles with reference impurities (e.g., EP Impurities K, L, M) to establish degradation pathways .
Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility, improving bioavailability. Evaluate this via dissolution testing (e.g., USP Apparatus 2 at 50 rpm, 37°C) in simulated gastric fluid. Compare plasma concentration-time curves in animal models (e.g., rodents) using LC-MS/MS. For analogs like fexofenadine hydrochloride, salt formation increases intestinal absorption by 30–40% .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer : Use gradient HPLC with photodiode array (PDA) detection to separate and quantify impurities. Reference materials (e.g., EP Impurity C: [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) aid in peak identification . For genotoxic impurities, employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS for trace-level detection (≤0.1% threshold) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency?
- Methodological Answer : Re-evaluate assay parameters such as enzyme concentration (e.g., cytochrome P450 isoforms), substrate specificity, and incubation time. Use positive controls (e.g., ketoconazole for CYP3A4 inhibition) to calibrate results. Meta-analysis of published IC₅₀ values for related piperidine derivatives (e.g., 4-aminopyridin-2-yl methanol hydrochloride) can contextualize discrepancies .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
